1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWWQFUEIFQEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethanamine under controlled conditions. One common method includes the reaction of 1,3-thiazole with ethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The thiazole moiety is known for its versatility and ability to participate in various chemical reactions, making it a valuable scaffold in drug design. The compound has shown potential as a lead candidate for developing new therapeutic agents due to its biological activities, including antimicrobial, antifungal, and anticancer properties .
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of thiazole can effectively inhibit the growth of various pathogenic microorganisms. A notable study reported the synthesis of imidazotriazole-incorporated thiazoles that displayed potent antibacterial efficacy against a range of microbial species . This suggests that 1-(1,3-thiazol-5-yl)ethan-1-amine hydrochloride could be further explored for its potential as an antimicrobial agent.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer effects. For example, a series of novel N-acylated 2-amino-5-benzyl-1,3-thiazoles were synthesized and tested against human glioblastoma and melanoma cell lines. One particular compound exhibited strong selectivity against these cancer cells with an IC50 value indicating significant cytotoxicity . Such findings underscore the potential application of this compound in cancer therapeutics.
Case Study: Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) analysis was conducted on thiazole-based compounds to understand their anticancer mechanisms better. The study revealed that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved cytotoxicity against cancer cell lines . This information could guide the synthesis of more potent analogs based on this compound.
Neuropharmacology
Emerging research has also highlighted the potential neuropharmacological applications of thiazole derivatives. A study focused on synthesizing compounds for evaluating their anticonvulsant properties found that certain thiazole analogs displayed promising activity in animal models . This suggests that this compound may have implications in treating neurological disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that ensure high purity and yield. The compound can undergo oxidation-reduction reactions and electrophilic aromatic substitutions, allowing for further functionalization to create new derivatives with potentially enhanced pharmacological profiles.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The following table summarizes key structural and physicochemical differences between 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride and related thiazole-based compounds:
Key Observations:
Substitution Patterns: The position and nature of substituents significantly alter molecular properties.
Salt Forms : The hydrochloride vs. dihydrochloride salts (e.g., ) likely influence solubility and crystallinity, critical for formulation in drug development.
Electronic Effects : Electron-withdrawing groups like chlorine () or bromine () modulate the thiazole ring’s electron density, affecting reactivity in synthetic pathways.
Research Findings and Methodological Considerations
For instance:
- Crystallography : Programs like SHELXL and SIR97 are widely used for refining crystal structures, ensuring accurate determination of bond lengths and angles in thiazole derivatives.
- Synthetic Accessibility : The commercial availability of analogs like 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS 1197519-74-6) suggests established synthetic routes, likely involving Hantzsch thiazole synthesis or Suzuki coupling for aryl-substituted variants.
Biological Activity
1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied. Research indicates that thiazole derivatives generally exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
In a comparative study, the thiazole derivative demonstrated an MIC value eight times lower than that of Oxytetracycline against Gram-positive strains and sixteen times lower against Gram-negative strains .
2. Antifungal Activity
Thiazole derivatives have also shown promising antifungal activity. A study reported that certain thiazole compounds exhibited significant inhibition against various fungal strains, indicating their potential as antifungal agents.
3. Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.
The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity against various cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It can modulate receptor activity, potentially leading to altered cellular responses.
Research suggests that the thiazole moiety plays a critical role in these interactions, facilitating binding to biomolecules and influencing gene expression .
Case Studies
Several studies have explored the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of synthesized thiazoles were tested for their antimicrobial properties against clinical isolates. The results indicated that modifications in the thiazole structure could significantly enhance antibacterial activity .
- Anticancer Research : In vitro studies demonstrated that certain thiazole derivatives could effectively reduce tumor cell viability compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-Thiazol-5-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 1,3-thiazole-5-carbaldehyde with ammonium acetate, followed by hydrochloric acid salt formation. Optimization involves controlling pH (6–7) and temperature (40–60°C) to minimize byproducts like over-alkylated amines. Solvent choice (e.g., methanol/water mixtures) impacts yield and purity. Similar protocols for structurally related amines (e.g., halogen-substituted analogs) suggest catalytic hydrogenation or Grignard reactions as alternatives .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR in DO or DMSO-d confirm proton environments and carbon骨架. The thiazole proton (δ 8.5–9.0 ppm) and amine protons (δ 1.5–2.5 ppm) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS (exact mass ~193.04 Da for the free base) verifies molecular weight. Isotopic patterns distinguish chlorine in the hydrochloride salt .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation. Single-crystal diffraction (Mo-Kα radiation) resolves bond angles and confirms protonation at the amine .
Q. What are the key considerations for handling and storing this compound to ensure stability and prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at room temperature to prevent hygroscopic degradation. Use desiccants and amber vials to limit light/moisture exposure. Handling requires PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (H335/H315 hazards). Contaminated surfaces should be rinsed with ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures) for this compound across studies?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- DSC/TGA : Determine melting points under controlled heating rates (5°C/min) to account for decomposition.
- Batch Analysis : Compare multiple synthesis batches via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify impurities.
- Crystallographic Validation : Reproduce crystal structures using SHELX and check against reported CIF files for consistency .
Q. What computational chemistry approaches are suitable for studying the electronic properties and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) by importing SMILES/InChI codes (e.g., InChIKey: ZFAXPIYAUOLSGN from ) to model binding affinities .
Q. How does this compound serve as a building block for complex heterocyclic systems in medicinal chemistry?
- Methodological Answer : The thiazole moiety participates in Huisgen cycloadditions or Suzuki couplings to generate fused heterocycles. For example, coupling with boronic acids at the thiazole C-2 position yields biphenyl derivatives. The amine group can be acylated or sulfonylated to enhance pharmacokinetic properties, as seen in related trifluoromethylphenyl analogs .
Q. What experimental strategies determine the absolute configuration and stereochemical stability of derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects with computed ECD spectra (TD-DFT).
- X-ray Anomalous Dispersion : Refine Flack parameters in SHELXL to assign absolute configuration .
Q. How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray studies?
- Methodological Answer : Use vapor diffusion (e.g., ethanol diffusion into aqueous solutions) at 4°C. Seed crystals from prior batches improve reproducibility. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement. Optimize crystal mounting with low-viscosity cryoprotectants (e.g., Paratone-N) .
Data Management Note : Always generate CIF files (via SHELXL) and archive raw diffraction images. Use SIR97 for phase validation and cross-check with PLATON’s ADDSYM to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
